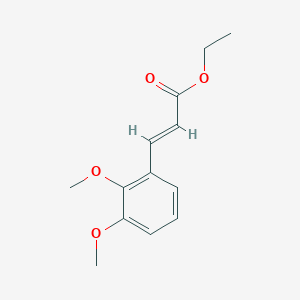

(E)-3-(2,3-Dimethoxy-phenyl)-acrylic acid ethyl ester

Description

(E)-3-(2,3-Dimethoxy-phenyl)-acrylic acid ethyl ester is a cinnamate derivative characterized by an ethyl ester group and a 2,3-dimethoxy-substituted phenyl ring. The (E)-configuration of the α,β-unsaturated ester ensures planar geometry, facilitating conjugation between the aromatic ring and the acrylate moiety. This compound is structurally related to naturally occurring phenylpropanoids, such as caffeic acid esters, but differs in the methoxy substitution pattern .

Properties

IUPAC Name |

ethyl (E)-3-(2,3-dimethoxyphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-4-17-12(14)9-8-10-6-5-7-11(15-2)13(10)16-3/h5-9H,4H2,1-3H3/b9-8+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRPIWXVGAWRSMB-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=C(C(=CC=C1)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=C(C(=CC=C1)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2,3-Dimethoxy-phenyl)-acrylic acid ethyl ester typically involves the esterification of (E)-3-(2,3-Dimethoxy-phenyl)-acrylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of (E)-3-(2,3-Dimethoxy-phenyl)-acrylic acid ethyl ester can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Hydrolysis Reactions

The ethyl ester undergoes hydrolysis under acidic or basic conditions:

-

Base-Catalyzed Saponification : Reacting with NaOH in aqueous ethanol yields (E)-3-(2,3-dimethoxyphenyl)-acrylic acid sodium salt, which acidifies to the free carboxylic acid .

-

Acid-Catalyzed Hydrolysis : HCl in methanol/water cleaves the ester to produce (E)-3-(2,3-dimethoxyphenyl)-acrylic acid .

Example Conditions :

| Reaction Type | Reagents | Temperature | Product |

|---|---|---|---|

| Saponification | 1M NaOH, EtOH/H₂O | 80°C, 6 hr | Sodium carboxylate |

| Acid Hydrolysis | 6M HCl, MeOH/H₂O | Reflux, 4 hr | Free carboxylic acid |

Reduction of α,β-Unsaturated System

Catalytic hydrogenation selectively reduces the double bond:

-

H₂/Pd-C : Produces ethyl 3-(2,3-dimethoxyphenyl)-propanoate .

-

NaBH₄/CeCl₃ : Partial reduction to allylic alcohol derivatives (less common) .

Key Data :

| Catalyst | Pressure | Conversion |

|---|---|---|

| 10% Pd/C | 1 atm H₂ | >95% |

Cross-Coupling Reactions

The acrylate participates in palladium-catalyzed transformations:

-

Heck Reaction : Couples with aryl halides (e.g., iodobenzene) to form extended conjugated systems .

-

Suzuki-Miyaura Coupling : With boronic acids, yields biaryl-substituted acrylates .

General Protocol (Heck Reaction) :

-

Reagents: Pd(OAc)₂, PPh₃, K₂CO₃, DMF

-

Temperature: 110°C, 12 hr

Electrophilic Aromatic Substitution

The 2,3-dimethoxyphenyl group directs electrophiles to specific positions:

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups at the 5-position .

-

Halogenation : Br₂/FeBr₃ adds bromine at the 4- or 6-position .

Regioselectivity :

| Electrophile | Major Product Position |

|---|---|

| NO₂⁺ | Para to methoxy groups |

| Br⁺ | Ortho/para to electron-rich sites |

Cycloaddition Reactions

The α,β-unsaturated ester acts as a dienophile:

-

Diels-Alder Reaction : With 1,3-dienes (e.g., cyclopentadiene), forms six-membered cyclohexene derivatives .

-

Photochemical [2+2] Cycloaddition : UV light induces dimerization or cross-addition with alkenes .

Example Application :

Used in synthesizing dihydrobenzofuran derivatives via intramolecular cyclization .

Nucleophilic Additions

The β-carbon undergoes conjugate additions:

-

Michael Addition : Organocuprates or amines add to the β-position .

-

Grignard Reagents : RMgX adds to the carbonyl, forming tertiary alcohols .

Selectivity :

Functional Group Transformations

-

Transesterification : Reacting with methanol/H₂SO₄ converts the ethyl ester to methyl ester .

-

Oxidation : Ozonolysis cleaves the double bond to yield glyoxalic acid derivatives .

Oxidation Conditions :

| Reagent | Product |

|---|---|

| O₃, then Zn/H₂O | 2,3-Dimethoxybenzaldehyde + ethyl glyoxylate |

Biological Activity-Related Modifications

-

Esterase Hydrolysis : In vitro studies show enzymatic cleavage to the free acid, enhancing antioxidant activity .

-

Demethylation : Strong acids (e.g., BBr₃) remove methoxy groups, generating catechol derivatives .

Spectral and Computational Data

Key spectroscopic properties from research:

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that derivatives of (E)-3-(2,3-Dimethoxy-phenyl)-acrylic acid ethyl ester exhibit significant antiproliferative effects against cancer cell lines. For instance, structural modifications of similar esters have shown promising results as histone deacetylase inhibitors (HDACIs), which are crucial in cancer therapy. A study demonstrated that certain derivatives had IC50 values lower than standard chemotherapeutic agents like doxorubicin, indicating potential for further development as anticancer drugs .

2. Synthesis of Bioactive Compounds

The compound serves as an intermediate in the synthesis of bioactive molecules. For example, it can be converted into carboxylic acid derivatives that are used to create amides with various biological activities. This synthetic versatility allows researchers to explore a wide range of pharmacological effects .

3. Structure-Activity Relationship Studies

Studies focusing on the structure-activity relationship (SAR) of related compounds have provided insights into how modifications can enhance biological activity. By altering functional groups on the phenyl ring or the ester moiety, researchers can optimize the efficacy and selectivity of these compounds for specific biological targets .

Material Science Applications

1. Polymer Chemistry

(E)-3-(2,3-Dimethoxy-phenyl)-acrylic acid ethyl ester has potential applications in polymer synthesis. Its reactive double bond can participate in polymerization reactions, leading to new materials with tailored properties for use in coatings, adhesives, and other industrial applications .

2. Photovoltaic Materials

Research has explored the use of similar acrylic esters in developing organic photovoltaic materials. The incorporation of such compounds into polymer blends can enhance light absorption and improve the efficiency of solar cells due to their favorable electronic properties .

Case Studies

Mechanism of Action

The mechanism of action of (E)-3-(2,3-Dimethoxy-phenyl)-acrylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. It may also inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. Additionally, the compound’s ability to induce apoptosis in cancer cells has been attributed to its interaction with cellular signaling pathways that regulate cell growth and survival.

Comparison with Similar Compounds

Key Properties:

- Molecular formula : C₁₃H₁₆O₄

- Molecular weight : 236.26 g/mol

- Functional groups : Ethyl ester, α,β-unsaturated carbonyl, 2,3-dimethoxy phenyl.

Comparison with Similar Compounds

Structural Isomers: Methoxy Position Variations

Impact of Substituent Position :

- 3,4-Dimethoxy derivatives exhibit enhanced resonance stabilization due to para-substitution, increasing stability in polymerization reactions.

- 2,3-Dimethoxy derivatives may display unique biological activity due to steric effects near the acrylate group, as seen in related benzylisoquinoline alkaloids .

Fluorinated Analogs

Key Observations :

Complex Derivatives with Heterocyclic Moieties

Functional Insights :

Naturally Occurring Analogs

Biological Activity

(E)-3-(2,3-Dimethoxy-phenyl)-acrylic acid ethyl ester, also known as ethyl (E)-3-(2,3-dimethoxyphenyl)prop-2-enoate, is a compound with notable biological activities that have garnered research interest. This article synthesizes findings from various studies to present an overview of its biological activity, including antiproliferative, antimicrobial, antioxidant, and anti-inflammatory properties.

Chemical Structure and Properties

The compound has the molecular formula C13H16O4 and features a distinctive acrylic acid structure with two methoxy groups on the phenyl ring. Its structure contributes to its diverse biological activities.

Antiproliferative Activity

Recent studies have shown that derivatives of acrylic acid, including (E)-3-(2,3-Dimethoxy-phenyl)-acrylic acid ethyl ester, possess significant antiproliferative effects against cancer cell lines. For instance:

- Cell Line Studies : In vitro tests indicated that certain acrylic acid derivatives demonstrated cytotoxicity against MCF-7 breast carcinoma cells. The most potent derivative reported an IC50 value of 2.57 ± 0.16 μM, indicating strong antiproliferative activity .

- Mechanism of Action : The mechanism involves the inhibition of β-tubulin polymerization and induction of apoptosis through upregulation of pro-apoptotic proteins like p53 and Bax while downregulating anti-apoptotic protein Bcl-2 .

Antimicrobial Activity

The antimicrobial potential of (E)-3-(2,3-Dimethoxy-phenyl)-acrylic acid ethyl ester has also been explored:

- Inhibition Studies : A study highlighted that certain derivatives exhibited significant antimicrobial effects with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis.

- Biofilm Formation : The compounds showed a remarkable ability to inhibit biofilm formation, suggesting potential applications in treating infections associated with biofilms .

Antioxidant Activity

Antioxidant properties are critical for compounds aimed at combating oxidative stress-related diseases:

- Radical Scavenging : Research indicates that various derivatives exhibit considerable radical scavenging activity comparable to Trolox, a well-known antioxidant. This activity is attributed to the presence of methoxy groups which enhance electron donation capabilities .

- Lipid Peroxidation : The ability of these compounds to reduce lipid peroxidation was also demonstrated in hyperlipidemic rat models, indicating their potential in managing dyslipidemia .

Anti-inflammatory Activity

Inflammation plays a pivotal role in various chronic diseases, and compounds like (E)-3-(2,3-Dimethoxy-phenyl)-acrylic acid ethyl ester show promise in this area:

- NF-kB Inhibition : Some studies have reported that related compounds exhibit NF-kB inhibitory activity, which is crucial for reducing inflammation. For example, certain derivatives demonstrated IC50 values indicating effective inhibition of NF-kB activation .

Summary Table of Biological Activities

Case Studies and Research Findings

Several case studies have highlighted the therapeutic potential of (E)-3-(2,3-Dimethoxy-phenyl)-acrylic acid ethyl ester derivatives:

- Cytotoxicity in Cancer Models : A study focused on the structural modifications leading to enhanced cytotoxicity against various cancer cell lines.

- Synergistic Effects with Antibiotics : Research demonstrated that these compounds could enhance the efficacy of existing antibiotics like Ciprofloxacin when used in combination therapies .

- In Vivo Studies : Animal model studies are ongoing to evaluate the efficacy and safety profiles of these compounds in chronic disease management.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (E)-3-(2,3-Dimethoxy-phenyl)-acrylic acid ethyl ester, and how is the product characterized?

- Synthesis Routes : The compound can be synthesized via base-catalyzed esterification of the corresponding acrylic acid derivative. For example, potassium carbonate (K₂CO₃) in acetic acid with methoxymethyl chloride (Cl-MOM) under reflux yields the ester with 68–92% efficiency, depending on purification methods .

- Characterization : Nuclear magnetic resonance (¹H and ¹³C NMR) is critical for confirming regiochemistry and ester formation. Infrared (IR) spectroscopy identifies carbonyl (C=O) and ether (C-O-C) stretches, while mass spectrometry (MS) verifies molecular weight .

Q. What spectroscopic methods are employed to confirm the structural integrity of synthesized (E)-3-(2,3-Dimethoxy-phenyl)-acrylic acid ethyl ester?

- ¹H NMR : Key signals include the ethyl ester triplet (δ ~1.3 ppm for CH₃, δ ~4.2 ppm for CH₂), acrylate protons (δ ~6.3–7.5 ppm for conjugated double bond), and methoxy groups (δ ~3.8 ppm) .

- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (ester C=O), ~1600 cm⁻¹ (C=C), and ~1250 cm⁻¹ (C-O) confirm functional groups .

Q. What are the typical applications of this compound in pharmaceutical or biochemical research?

- It serves as a precursor for bioactive derivatives, such as hydrazides for enzyme inhibition studies (e.g., acetylcholinesterase) or intermediates in synthesizing anti-inflammatory agents .

Advanced Research Questions

Q. How do different catalytic systems influence the yield and selectivity in synthesizing α,β-unsaturated esters like this compound?

- Catalyst Comparison : Copper triflates (e.g., Cu(OTf)₂) are highly efficient in olefination reactions, achieving ~70–85% yields in chloroform at 70°C. Lower yields (~50–55%) occur with other Cu catalysts due to side reactions or decomposition .

- Solvent Effects : Polar aprotic solvents (e.g., chloroform) enhance reaction rates compared to THF or DCM, likely due to better stabilization of the transition state .

Q. How can researchers resolve discrepancies in reaction yields when varying parameters like catalyst loading or solvent systems?

- Optimization Strategies :

- Catalyst Loading : 0.3 equivalents of Cu(OTf)₂ balances reactivity and avoids decomposition. Excess catalyst promotes byproducts .

- Temperature : Elevated temperatures (70°C) improve kinetics but require careful monitoring to prevent ester hydrolysis .

- Case Study : In K₂CO₃/Cl-MOM-mediated synthesis, vacuum filtration of potassium salts increases yield from 68% to 92% by reducing residual base interference .

Q. What computational or mechanistic studies explain the olefination process in synthesizing similar acrylic acid esters?

- Mechanistic Insights : Density functional theory (DFT) studies suggest a copper-mediated [2+2] cycloaddition followed by retro-cyclization to form the α,β-unsaturated ester. The catalyst stabilizes the diazo intermediate, lowering the activation barrier .

- Kinetic Analysis : Rate-determining steps involve aldehyde coordination to the catalyst and subsequent β-hydride elimination .

Methodological Considerations

| Parameter | Optimal Conditions (Copper Triflates) | K₂CO₃/Cl-MOM Method |

|---|---|---|

| Catalyst | Cu(OTf)₂ (0.3 eq) | K₂CO₃ (1 eq) |

| Solvent | Chloroform | Acetic acid |

| Temperature | 70°C | Reflux (~100°C) |

| Yield | 70–85% | 68–92% |

| Key Advantage | Functional group tolerance | High purity via filtration |

Data Contradiction Analysis

- Yield Variability : Conflicting yields in Cl-MOM methods (68% vs. 92%) arise from post-reaction workup. Vacuum filtration of potassium salts eliminates residual base, improving yield .

- Catalyst Efficiency : Copper triflates outperform other Cu catalysts due to stronger Lewis acidity, reducing side reactions like aldehyde dimerization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.